1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

Catalog No.
S931898
CAS No.
1935546-10-3
M.F
C10H18N2O2
M. Wt
198.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-o...

CAS Number

1935546-10-3

Product Name

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

IUPAC Name

1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H18N2O2/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13/h8-9,11H,2-7H2,1H3

InChI Key

UFLUNOJWQGTSQE-UHFFFAOYSA-N

SMILES

CCN1C2CCNCC2COCC1=O

Canonical SMILES

CCN1C2CCNCC2COCC1=O
1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound that has a bicyclic structure consisting of a pyridine and an oxazepine ring, fused together through a bridge of eight carbon atoms. It is also known by its IUPAC name, 8-ethyl-1,4-diazatricyclo[4.3.0.0^3,7]non-3-ene-2,5-dione or its common name, Eptaloprost.
This compound is of medicinal importance as it has shown to exhibit hypotensive and ocular hypotensive activity, making it an effective drug for the treatment of glaucoma. It has also shown activity against epidermal growth factor receptor (EGFR) and Janus kinase 1 (JAK1) enzymes, which are implicated in cancer progression. Furthermore, it has been found to have antiviral, antibacterial and antifungal activities.
1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a yellow-orange solid that is soluble in organic solvents such as ethanol and acetone. The compound has a molecular formula of C13H17N2O2 with a molecular weight of 231.29 g/mol.
The compound has a melting point of 212-217°C and a boiling point of 511.5°C. It has a density of 1.30 g/cm3 at 25°C and a refractive index of 1.613 at 25°C.
Synthesis of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one typically involves a multi-step process that includes the condensation of ethyl vinyl ketone with 2-methylpyridine-5-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride and subsequent cyclization with maleic anhydride.
The compound can be characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The peak at 1714 cm-1 in the IR spectrum corresponds to the carbonyl group of the oxazepine ring. The 1H-NMR spectrum shows signals at 4.16 ppm and 3.84 ppm, corresponding to the protons attached to the oxazepine and pyridine rings, respectively.
Various analytical methods have been developed for the quantification and detection of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) have been used for the detection and quantification of eptaloprost. In addition, thin-layer chromatography (TLC) coupled with UV detection has been used for the qualitative analysis of the compound.
1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one has been found to have several biological properties. It has been shown to exhibit ocular hypotensive activity by increasing the outflow of aqueous humor in the eye, which reduces intraocular pressure. This makes it an effective drug for the treatment of glaucoma.
The compound has also been found to inhibit the activity of EGFR and JAK1 enzymes, which play a role in cancer progression. In addition, it has been found to have antiviral, antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Studies on the toxicity and safety of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one have shown that the compound has low toxicity and is generally safe for use in scientific experiments. However, like all chemicals, caution should be exercised when handling the compound, and strict safety protocols should be followed.
1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one has various applications in scientific experiments. As discussed earlier, it is an effective drug for the treatment of glaucoma and has activity against EGFR and JAK1 enzymes, making it a potential candidate for cancer treatment. Furthermore, its antiviral, antibacterial and antifungal activities make it a potential candidate for the development of new antibiotics and antiviral drugs.
Research on 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is ongoing and has mainly focused on its use as a drug for the treatment of glaucoma and its activity against EGFR and JAK1 enzymes. In addition, research has been conducted on the compound's antiviral, antibacterial and antifungal activities.
The potential implications of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one in various fields of research and industry are vast. Its use as a drug for the treatment of glaucoma has implications in the pharmaceutical industry, while its antiviral, antibacterial and antifungal activities have implications in the development of new antibiotics and antiviral drugs. Its activity against EGFR and JAK1 enzymes has implications in cancer research and treatment.
One limitation of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is that its structure limits its bioavailability and efficacy as a drug. Therefore, there is a need for the development of new derivatives with improved properties.
for research on 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one include the development of new derivatives with improved bioavailability and efficacy. In addition, research can be conducted to further explore its activity against EGFR and JAK1 enzymes and its potential applications in the development of new antibiotics and antiviral drugs.

XLogP3

-0.2

Dates

Modify: 2023-08-16

Explore Compound Types